molecular formula C9H9F3N2O3 B13597604 (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

Katalognummer: B13597604
Molekulargewicht: 250.17 g/mol
InChI-Schlüssel: HIBQVSCCGHUXBL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both amino and nitro groups, along with a trifluoromethyl group, makes this compound a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Amination: The amino group is introduced via a reductive amination process, where the nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The chiral center is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further undergo various functionalization reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol:

Uniqueness

The presence of both a nitro group and a trifluoromethyl group in (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C9H9F3N2O3

Molekulargewicht

250.17 g/mol

IUPAC-Name

(2S)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m1/s1

InChI-Schlüssel

HIBQVSCCGHUXBL-MRVPVSSYSA-N

Isomerische SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@@H](CO)N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.